



# Application Note: Quantification of Selenium Binding Protein 1 (SBP1) using a Sandwich ELISA

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Compound of Interest		
Compound Name:	SBP-1	
Cat. No.:	B12411498	Get Quote

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## Introduction

Selenium Binding Protein 1 (SBP1) is a highly conserved 56 kDa protein that plays a crucial role in various cellular processes, including redox modulation, protein degradation, and intra-Golgi transport.[1] Emerging evidence strongly suggests that SBP1 functions as a tumor suppressor.[2] Its expression is frequently downregulated in a variety of cancers, including prostate, colon, lung, and ovarian cancers, and this reduced expression often correlates with poor clinical outcomes.[1][3][4] SBP1 has been implicated in several cancer-related signaling pathways, including those involving p53, MAPK, and Wnt.[3][5] This makes the quantification of SBP1 a valuable tool for cancer research and a potential biomarker for disease progression and therapeutic response.

This application note provides a detailed protocol for the quantification of human SBP1 in cell culture lysates and serum samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). The sandwich ELISA format offers high specificity and sensitivity by utilizing two antibodies that recognize different epitopes on the SBP1 protein.[6][7][8][9]

## **Assay Principle**







The SBP1 sandwich ELISA is a quantitative immunoassay. A capture antibody specific for SBP1 is pre-coated onto the wells of a microplate. When the sample or standard is added, SBP1 present in the solution binds to the immobilized antibody. After washing away unbound substances, a biotinylated detection antibody that recognizes a different epitope on SBP1 is added, forming a "sandwich" complex. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. A chromogenic substrate (TMB) is then introduced, and the HRP enzyme catalyzes a color change. The intensity of the color is directly proportional to the amount of SBP1 captured in the well. The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is generated using a recombinant SBP1 protein of known concentration, which allows for the determination of SBP1 concentration in unknown samples.

## **Required Materials**



Reagent/Material	Recommended Supplier	Catalog Number
SBP1 Matched Antibody Pair (Capture & Detection)	Multiple vendors available	User-defined
Recombinant Human SBP1 Protein Standard	Multiple vendors available	User-defined
96-well high-binding ELISA microplate	Multiple vendors available	User-defined
Coating Buffer (0.1 M Carbonate-Bicarbonate, pH 9.6)	Prepare in-house	N/A
Wash Buffer (PBS with 0.05% Tween-20)	Prepare in-house	N/A
Blocking Buffer (PBS with 1% BSA)	Prepare in-house	N/A
Assay Diluent (PBS with 0.1% BSA, 0.05% Tween-20)	Prepare in-house	N/A
Streptavidin-HRP Conjugate	Multiple vendors available	User-defined
TMB Substrate Solution	Multiple vendors available	User-defined
Stop Solution (2 M H <sub>2</sub> SO <sub>4</sub> )	Multiple vendors available	User-defined
Cell Lysis Buffer (e.g., RIPA buffer) with Protease Inhibitors	Multiple vendors available	User-defined
Microplate reader with 450 nm filter	N/A	N/A
Pipettes and tips	N/A	N/A
Squirt bottle, manifold dispenser, or automated plate washer	N/A	N/A

# **Experimental Protocols**



## **Protocol 1: Preparation of Reagents**

- Coating Buffer (0.1 M Carbonate-Bicarbonate, pH 9.6): Dissolve 1.59 g of Na<sub>2</sub>CO<sub>3</sub> and 2.93 g of NaHCO<sub>3</sub> in deionized water to a final volume of 1 L. Adjust pH to 9.6.
- Wash Buffer (1X PBS with 0.05% Tween-20): Prepare 1X PBS from a 10X stock. Add 0.5 mL of Tween-20 per liter of 1X PBS and mix well.
- Blocking Buffer (1% BSA in 1X PBS): Dissolve 1 g of Bovine Serum Albumin (BSA) in 100 mL of 1X PBS.
- Assay Diluent (0.1% BSA, 0.05% Tween-20 in 1X PBS): Dissolve 0.1 g of BSA in 100 mL of Wash Buffer.
- SBP1 Standard Preparation: Reconstitute the lyophilized recombinant human SBP1 protein standard according to the manufacturer's instructions to obtain a stock solution (e.g., 100 ng/mL). Prepare serial dilutions in Assay Diluent to generate standards ranging from (for example) 10 ng/mL to 0.156 ng/mL. Also, prepare a blank (0 ng/mL) using only Assay Diluent.
- Capture and Detection Antibody Preparation: Dilute the capture and biotinylated detection antibodies to their optimal working concentrations in the appropriate buffers (Coating Buffer for capture antibody, Assay Diluent for detection antibody) as determined by titration experiments.

## **Protocol 2: Sample Preparation**

#### A. Cell Culture Lysates

- Culture cells to 70-80% confluency.
- Aspirate the culture medium and wash the cells twice with ice-cold 1X PBS.
- Add an appropriate volume of ice-cold cell lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail to the cells.[10][11]
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.



- Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[12]
- Transfer the supernatant (cell lysate) to a new tube.
- Determine the total protein concentration of the lysate using a BCA protein assay.
- Dilute the lysates in Assay Diluent to a concentration within the range of the standard curve.
   A starting dilution of 1:10 is recommended, but this may need to be optimized.
- Store aliquots at -80°C to avoid repeated freeze-thaw cycles.

#### B. Serum and Plasma

- Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30-60 minutes at room temperature. Centrifuge at 1000 x g for 15 minutes at 4°C.[12][13] Carefully collect the serum (supernatant).
- Plasma: Collect whole blood into a tube containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[13][14] Collect the plasma (supernatant).
- Dilute serum or plasma samples in Assay Diluent. A starting dilution of 1:2 is recommended, but this should be optimized for your specific samples.
- Store aliquots at -80°C.

## **Protocol 3: SBP1 ELISA Procedure**

- Coating: Add 100  $\mu$ L of the diluted capture antibody to each well of the 96-well microplate. Incubate overnight at 4°C.
- Washing: Aspirate the coating solution and wash the plate three times with 300 μL of Wash Buffer per well.
- Blocking: Add 200  $\mu$ L of Blocking Buffer to each well. Incubate for 2 hours at room temperature.



- · Washing: Repeat the wash step as in step 2.
- Sample and Standard Incubation: Add 100  $\mu$ L of the prepared SBP1 standards and diluted samples to the appropriate wells. Incubate for 2 hours at room temperature.
- Washing: Repeat the wash step as in step 2.
- Detection Antibody Incubation: Add 100  $\mu$ L of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
- Washing: Repeat the wash step as in step 2.
- Streptavidin-HRP Incubation: Add 100 μL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
- Washing: Repeat the wash step, but increase to five washes.
- Substrate Development: Add 100 μL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark, monitoring for color development.
- Stop Reaction: Add 50 μL of Stop Solution to each well. The color will change from blue to yellow.
- Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

## **Data Presentation and Analysis**

- Data Collection: Record the absorbance values at 450 nm for all standards and samples.
- Standard Curve Generation: Subtract the mean absorbance of the blank (0 ng/mL standard) from the mean absorbance of all other standards and samples. Plot the mean corrected absorbance (Y-axis) against the corresponding SBP1 concentration (X-axis) for the standards. A four-parameter logistic (4-PL) curve fit is recommended.
- SBP1 Quantification: Use the generated standard curve to determine the concentration of SBP1 in your samples. Multiply the calculated concentration by the dilution factor to obtain the final SBP1 concentration in the original sample.



Table 1: Example SBP1 Standard Curve Data

SBP1 Conc. (ng/mL)	Absorbance at 450 nm (Mean)	Corrected Absorbance
10	2.150	2.050
5	1.625	1.525
2.5	1.050	0.950
1.25	0.600	0.500
0.625	0.350	0.250
0.313	0.225	0.125
0.156	0.160	0.060
0 (Blank)	0.100	0.000

Table 2: Example SBP1 Quantification in Samples

Sample ID	Dilution Factor	Corrected Absorbance	Calculated Conc. (ng/mL)	Final Conc. (ng/mL)
Cell Lysate 1	10	0.850	2.2	22
Cell Lysate 2	10	0.450	0.9	9
Serum 1	2	1.200	3.0	6
Serum 2	2	0.750	1.8	3.6

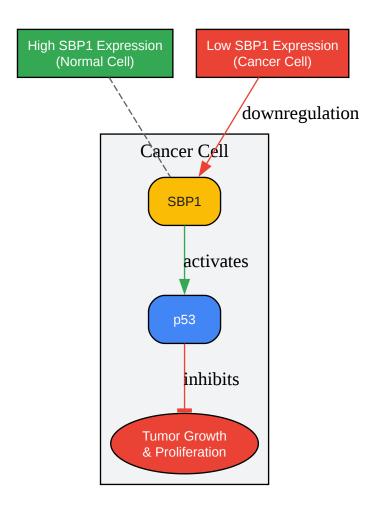
## **Mandatory Visualizations**





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Caption: Workflow of the SBP1 Sandwich ELISA.



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Caption: Simplified diagram of SBP1's tumor suppressor role.



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